(2-(Furan-3-yl)pyridin-4-yl)methanamine
Overview
Description
(2-(Furan-3-yl)pyridin-4-yl)methanamine is a useful research compound. Its molecular formula is C10H10N2O and its molecular weight is 174.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It belongs to the class of organic compounds known as aralkylamines , which are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group . These compounds are known to interact with various receptors and enzymes in the body, influencing a wide range of biological processes .
Mode of Action
Compounds in the aralkylamine class often exert their effects by binding to specific receptors or enzymes, thereby modulating their activity . The interaction between the compound and its target can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Biochemical Pathways
Aralkylamines can influence a variety of biochemical pathways depending on their specific targets . These can include pathways involved in neurotransmission, inflammation, and cell growth, among others .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence how well a compound is absorbed and distributed throughout the body, how it is metabolized, and how quickly it is excreted .
Result of Action
This can lead to changes in cellular processes, such as signal transduction, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of (2-(Furan-3-yl)pyridin-4-yl)methanamine can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues . .
Biochemical Analysis
Biochemical Properties
(2-(Furan-3-yl)pyridin-4-yl)methanamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, particularly CYP2A6, which is involved in the metabolism of various xenobiotics and endogenous compounds . The interaction between this compound and CYP2A6 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways in which CYP2A6 is involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of protein kinases, which are crucial for cell signaling and regulation . Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, the interaction between this compound and CYP2A6 involves binding to the enzyme’s active site, which can result in the inhibition of its catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider when studying its effects over time. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions and the specific cell types being studied.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit minimal toxicity and can be used to study its biochemical and cellular effects without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and neurotoxicity, which can limit its use in certain experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. This compound can be metabolized by CYP2A6, leading to the formation of various metabolites that can further interact with other biomolecules and influence metabolic flux . The involvement of this compound in these pathways highlights its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and the nucleus . The presence of this compound in the nucleus suggests that it may play a role in regulating gene expression by interacting with nuclear proteins and transcription factors.
Properties
IUPAC Name |
[2-(furan-3-yl)pyridin-4-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c11-6-8-1-3-12-10(5-8)9-2-4-13-7-9/h1-5,7H,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQRKFSSOVPFAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)C2=COC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.